3-Chloro-1-(3,4-dichlorophenyl)isoquinoline
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Overview
Description
3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three chlorine atoms attached to the isoquinoline structure, making it a chlorinated derivative of isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with isoquinoline under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3,4-dichlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.
Scientific Research Applications
3-Chloro-1-(3,4-dichlorophenyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used as an intermediate in organic synthesis.
Isoquinoline derivatives: Various isoquinoline derivatives share structural similarities and are used in similar applications.
Uniqueness
3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89721-11-9 |
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Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)isoquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-12-6-5-10(7-13(12)17)15-11-4-2-1-3-9(11)8-14(18)19-15/h1-8H |
InChI Key |
HIYOZIGTXBZWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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